N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
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Overview
Description
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is a complex organic compound with a unique structure that includes an aziridine ring, a hydroxypropyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide typically involves multiple steps. One common approach is to start with the preparation of the aziridine ring, followed by the introduction of the hydroxypropyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the aziridine ring can produce primary or secondary amines.
Scientific Research Applications
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine-containing molecules and benzamide derivatives. Examples include:
- N-(2-Hydroxyethyl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
- N-(2-Hydroxypropyl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
Uniqueness
What sets N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2S)-2-hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)9-19-10-15(19)11-22-16-6-4-14(5-7-16)17(21)18-8-13(3)20/h4-7,12-13,15,20H,8-11H2,1-3H3,(H,18,21)/t13-,15?,19?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJXBHESNOUID-XIWWETDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)C(=O)NCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)OCC2CN2CC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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